3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole
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Overview
Description
3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of benzimidazole, pyrrolidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzimidazole and oxadiazole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde in the presence of an oxidizing agent . The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative . The final step involves the coupling of the benzimidazole and oxadiazole intermediates with the pyrrolidine moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group on the benzimidazole ring can be reduced to an amine.
Substitution: The chloro group on the benzimidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and inhibit its replication, which can lead to cell death . The oxadiazole ring can interact with various enzymes, inhibiting their activity and leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- 5-butyl-2-(carbomethoxyamino)benzimidazole
- (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl
Uniqueness
3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole is unique due to its combination of benzimidazole, pyrrolidine, and oxadiazole moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-5-[[2-(6-chloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-15-8-9-16-17(12-15)24-21(23-16)18-7-4-10-27(18)13-20-25-19(26-28-20)11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,18H,4,7,10-11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDIBGOITUVIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=NO2)CC3=CC=CC=C3)C4=NC5=C(N4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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